5'-Hydroxyphenyl Carvedilol

Description

Overview of Carvedilol (B1668590) as a Therapeutic Agent

Carvedilol is a medication utilized for the management of several cardiovascular conditions. drugbank.comdrugs.commayoclinic.org It is recognized for its efficacy in treating heart failure, hypertension (high blood pressure), and left ventricular dysfunction, particularly after a myocardial infarction. drugbank.comdrugs.commayoclinic.org

Pharmacological Classification: Non-selective Beta-Adrenergic Antagonist with Alpha-1 Adrenergic Blocking Properties

Carvedilol is classified as a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. wikipedia.orgnih.gov This action leads to a decrease in heart rate and contractility. wikipedia.org Concurrently, it possesses alpha-1 adrenergic blocking properties, which results in vasodilation of blood vessels, thereby reducing peripheral vascular resistance. wikipedia.orgnih.gov This dual mechanism of action distinguishes it from many other beta-blockers. drugbank.com

Therapeutic Applications (e.g., heart failure, hypertension, left ventricular dysfunction post-myocardial infarction)

The primary therapeutic indications for Carvedilol include the management of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction in clinically stable patients following a heart attack. drugbank.comdrugs.commayoclinic.orgnih.gov By improving cardiac function and reducing blood pressure, Carvedilol helps to alleviate symptoms and improve outcomes in these patient populations. mayoclinic.orgwebmd.com

Identification of 5'-Hydroxyphenyl Carvedilol as a Key Metabolite

Following administration, Carvedilol undergoes extensive metabolism in the liver. wikipedia.orgquallentpharmaceuticals.com Among its various metabolic products, this compound has been identified as a key metabolite. drugbank.comnih.gov

Formation Pathways and Primary Enzymes Involved (e.g., Cytochrome P450 2D6 (CYP2D6))

The formation of this compound occurs primarily through the hydroxylation of the parent Carvedilol molecule. vulcanchem.com This metabolic reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govdovepress.comnih.gov While CYP2D6 is the major enzyme, other P450 isoenzymes such as CYP2C9 and CYP3A4 may also contribute to a lesser extent to the formation of this metabolite. drugbank.comnih.gov The process involves the addition of a hydroxyl group to the 5' position of the phenyl ring on the Carvedilol structure. vulcanchem.com

Distinction from Other Carvedilol Metabolites (e.g., 4'-hydroxyphenyl carvedilol, O-desmethyl carvedilol)

Carvedilol is metabolized into several other compounds in addition to this compound. The main metabolites include 4'-hydroxyphenyl carvedilol and O-desmethyl carvedilol. drugbank.comnih.govfarmaciajournal.com The formation of 4'-hydroxyphenyl carvedilol is also primarily mediated by CYP2D6. farmaciajournal.comkarger.comresearchgate.net In contrast, the O-desmethylation pathway leading to O-desmethyl carvedilol is mainly catalyzed by CYP2C9. drugbank.comfarmaciajournal.comnih.gov Another metabolite, 8-hydroxycarbazolyl carvedilol, is formed through the action of CYP1A2. drugbank.comkarger.com It is noteworthy that the 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent in its beta-blocking activity than the parent drug, Carvedilol. wikipedia.orgquallentpharmaceuticals.com

Significance of Metabolite Research in Pharmacotherapy

The study of drug metabolites is fundamental to pharmacotherapy for several reasons. longdom.org Understanding how a drug is metabolized helps in predicting its efficacy, potential for toxicity, and interactions with other drugs. longdom.org Research into metabolites can reveal whether they are pharmacologically active, contributing to the therapeutic effect or, conversely, causing adverse reactions. nih.govtandfonline.com This knowledge is crucial for tailoring treatment to individual patients, a concept central to personalized medicine. longdom.org By characterizing the metabolic pathways and the enzymes involved, such as the role of CYP2D6 in Carvedilol metabolism, clinicians can better anticipate how genetic variations in these enzymes might affect a patient's response to a drug. dovepress.comlongdom.org Ultimately, metabolite research enhances the safe and effective use of medications.

Structure

3D Structure

Properties

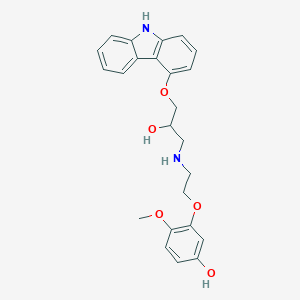

IUPAC Name |

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400388 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-51-8 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Formation and Enzymology of 5 Hydroxyphenyl Carvedilol

Role of Cytochrome P450 Isoenzymes in Carvedilol (B1668590) Hydroxylation

The metabolism of carvedilol is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Aromatic ring oxidation is a key metabolic route, resulting in hydroxylated metabolites, including 5'-Hydroxyphenyl Carvedilol. pharmgkb.orgwikipedia.org This hydroxylation is a critical step in the drug's elimination from the body. dovepress.com

Specific Contribution of CYP2D6 to this compound Formation

The primary enzyme responsible for the 5'-hydroxylation of carvedilol is Cytochrome P450 2D6 (CYP2D6). researchgate.netnih.govresearchgate.netvulcanchem.comscispace.comfda.govvulcanchem.com This isoenzyme plays a major role in the formation of both 4'- and this compound. nih.govfda.gov The significant involvement of CYP2D6 makes the metabolism of carvedilol susceptible to genetic variations within this enzyme, which can lead to inter-individual differences in drug response. dovepress.comresearchgate.net In vitro studies using recombinant CYP2D6 have confirmed its catalytic activity in producing this compound. researchgate.netresearchgate.net

Involvement of Other Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP1A2, CYP2E1) in Carvedilol Metabolism and Potential for 5'-Hydroxylation

Table 1: Cytochrome P450 Isoenzymes Involved in Carvedilol Metabolism

| Enzyme | Primary Metabolic Pathway(s) | Role in 5'-Hydroxylation |

|---|---|---|

| CYP2D6 | 4'- and 5'-hydroxylation. nih.govfda.gov | Major contributor. researchgate.netnih.govresearchgate.netvulcanchem.comscispace.comfda.govvulcanchem.com |

| CYP2C9 | O-demethylation, 5'-hydroxylation. nih.govdrugbank.com | Contributor. vulcanchem.comdrugbank.comsemanticscholar.orgnih.gov |

| CYP3A4 | 4'- and 5'-hydroxylation. nih.govdrugbank.com | Potential contributor. nih.govvulcanchem.com |

| CYP1A2 | 8-hydroxycarbazolyl formation, O-demethylation. pharmgkb.orgscispace.comdrugbank.com | Minor or indirect role. |

| CYP2E1 | 4'-hydroxylation, O-demethylation. drugbank.com | Minor or indirect role. |

| CYP2C19 | General metabolism. nih.govfda.gov | Minor or indirect role. |

Stereoselective Metabolism Leading to this compound Enantiomers

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol. nih.gov Its metabolism is stereoselective, meaning the two enantiomers are processed differently by metabolic enzymes. vulcanchem.comnih.gov CYP2D6 metabolizes the R(+) enantiomer to a greater extent than the S(-) enantiomer. nih.gov This results in 2- to 3-fold higher plasma concentrations of R(+)-carvedilol in individuals who are poor metabolizers of debrisoquine (B72478), a marker for CYP2D6 activity, compared to extensive metabolizers. nih.govfda.gov In contrast, the plasma levels of S(-)-carvedilol are only increased by about 20% to 25% in these individuals. nih.govfda.gov This stereoselectivity significantly influences the clearance of the carvedilol enantiomers, with the clearance of S-carvedilol being higher than that of R-carvedilol. nih.gov The formation of this compound is therefore also stereoselective, reflecting the differential metabolism of the parent enantiomers.

Genetic Polymorphism of CYP2D6 and its Impact on this compound Formation

The gene encoding for CYP2D6 is highly polymorphic, with over 100 identified allelic variants. researchgate.netpharmgkb.org These genetic variations can lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). dovepress.compharmgkb.org This polymorphism is a major determinant of inter-individual variability in carvedilol metabolism. dovepress.com

Influence on Plasma Concentrations of Carvedilol and Metabolites

The genetic polymorphism of CYP2D6 directly impacts the plasma concentrations of both carvedilol and its metabolites, including this compound. dovepress.com Individuals with reduced CYP2D6 activity (PMs and IMs) exhibit decreased metabolism of carvedilol, leading to higher plasma concentrations of the parent drug and lower concentrations of metabolites formed via CYP2D6, such as this compound. dovepress.comnih.govnih.gov Specifically, poor metabolizers of debrisoquine show significantly reduced partial metabolic clearance of carvedilol to its 4'- and 5'-hydroxylated metabolites. nih.gov Studies in Korean volunteers, where the CYP2D6*10 allele is common, have shown that individuals with this allele (intermediate metabolizers) have lower clearance of carvedilol. researchgate.netnih.gov

Table 2: Impact of CYP2D6 Phenotype on Carvedilol and Metabolite Plasma Concentrations

| CYP2D6 Phenotype | Carvedilol Plasma Concentration | This compound Plasma Concentration |

|---|---|---|

| Poor Metabolizer (PM) | Significantly increased. dovepress.comnih.govnih.gov | Significantly decreased. nih.gov |

| Intermediate Metabolizer (IM) | Increased. researchgate.netnih.gov | Decreased. |

| Extensive Metabolizer (EM) | Normal. | Normal. |

| Ultrarapid Metabolizer (UM) | Potentially decreased. pharmgkb.org | Potentially increased. |

Metabolic Pathways Beyond Hydroxylation (e.g., Glucuronidation, Sulfation of Carvedilol and its Hydroxylated Metabolites)

Following the initial phase I oxidative metabolism, which includes the formation of this compound, both the parent drug Carvedilol and its hydroxylated metabolites undergo phase II conjugation reactions. nih.govquallentpharmaceuticals.comfda.gov These subsequent pathways are primarily glucuronidation and sulfation, which facilitate the excretion of the compounds. drugbank.comquallentpharmaceuticals.comfda.govmims.com The resulting conjugated metabolites are mainly excreted through the bile into the feces. nih.govfda.govmims.com

Glucuronidation: Glucuronidation is a significant metabolic pathway for both Carvedilol and its metabolites. nih.govfda.gov The direct glucuronidation of the parent Carvedilol molecule is catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms. drugbank.comnih.gov Studies have identified UGT1A1, UGT2B4, and UGT2B7 as the key enzymes responsible for this process in human liver microsomes. drugbank.comnih.govcaymanchem.com Research has shown the formation of two distinct carvedilol glucuronides, referred to as G1 and G2. nih.gov UGT2B7 is responsible for forming G1, UGT1A1 forms G2, and UGT2B4 is capable of forming both. nih.gov While the UGT enzymes for the parent drug have been well-identified, the specific isoforms responsible for the glucuronidation of its hydroxylated metabolites, such as this compound, have not been fully characterized. pharmgkb.org

The table below presents the enzyme kinetics for the formation of Carvedilol glucuronides (G1 and G2) in human liver microsomes and by specific recombinant UGT isoforms.

Table 2: Enzyme Kinetics of Carvedilol Glucuronidation

| Enzyme/System | Glucuronide Formed | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | G1 | 26.6 nih.gov | 106 nih.gov |

| Human Liver Microsomes | G2 | 46.0 nih.gov | 44.5 nih.gov |

| UGT1A1 | G2 | 55.1 nih.gov | 3.33 nih.gov |

| UGT2B4 | G1 & G2 | 22.1 nih.gov | 7.88 nih.gov |

Sulfation: In addition to glucuronidation, the oxidative metabolites of Carvedilol, which include this compound, are further metabolized through sulfation. nih.govquallentpharmaceuticals.comfda.govmims.com This conjugation step is part of the metabolic cascade that prepares the compounds for elimination from the body. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carvedilol |

| 4'-Hydroxyphenyl Carvedilol |

| 8-hydroxy carbazolyl (8OHC) derivative |

| O-desmethyl (ODMC) derivative |

| (R)-carvedilol glucuronide |

| (S)-carvedilol glucuronide |

| S(-)-Carvedilol |

| R(+)-Carvedilol |

| Debrisoquin |

| S-mephenytoin |

Pharmacological Activity and Receptor Binding of 5 Hydroxyphenyl Carvedilol

Comparative Receptor Blocking Activities (Alpha- and Beta-Adrenoceptor)

Carvedilol (B1668590) itself is a nonselective beta-adrenoceptor antagonist (β1 and β2) and a selective alpha-1 adrenoceptor antagonist. mims.comwikipedia.orgnih.gov Its beta-blocking activity is mainly associated with its S(-) enantiomer, while both R(+) and S(-) enantiomers contribute to its alpha-1 blocking effects. farmaciajournal.comwikipedia.org The metabolites of carvedilol, including 5'-hydroxyphenyl carvedilol, also possess pharmacological activity, though with differing potencies at these receptors. nih.gov

The metabolites of carvedilol produced by demethylation and hydroxylation are known to have β-receptor blocking activity. nih.gov While specific quantitative data on the binding affinity (such as Kᵢ or IC₅₀ values) for this compound at alpha and beta-adrenoceptors is not extensively detailed in the available literature, comparisons are often made with its more studied counterpart, the 4'-hydroxyphenyl metabolite.

| Compound | Relative β-Blocking Potency vs. Carvedilol |

|---|---|

| Carvedilol | 1x (Baseline) |

| 4'-Hydroxyphenyl Carvedilol | ~13x more potent wikipedia.orgnih.govdroracle.ai |

| This compound | Active, but specific potency data is limited. Generally considered less potent than the 4'-hydroxy metabolite. sigmaaldrich.com |

The vasodilating effect of carvedilol is primarily attributed to its blockade of alpha-1 adrenoceptors, which leads to a reduction in peripheral vascular resistance. mims.comwikipedia.orgnih.gov This action contributes to its antihypertensive effects. wikipedia.org

Relative Potency of this compound Compared to Carvedilol

Antioxidant Activity and its Contribution to Cardioprotection

Carvedilol and its metabolites are recognized as potent antioxidants and scavengers of reactive oxygen species. mims.comoup.com This antioxidant property is considered a key component of carvedilol's cardioprotective effects, which may extend beyond its receptor-blocking activities. nih.govahajournals.org The carbazole (B46965) moiety within the carvedilol structure is believed to be responsible for this antioxidant action. oup.com

Research comparing the free-radical inhibiting properties of carvedilol and its phenolic metabolites has shown that the metabolites are significantly more potent antioxidants than the parent drug. researchgate.netnih.gov In assays measuring the ability to scavenge the stable DPPH radical, carvedilol itself showed negligible antioxidant activity, whereas its hydroxylated metabolites were superior radical inhibitors. nih.gov

The radical-quenching ability among the phenolic metabolites follows the order: 3-hydroxy- > 5'-hydroxy- > 4'-hydroxycarvedilol . nih.gov Notably, 3-hydroxycarvedilol and 5'-hydroxycarvedilol demonstrated stronger antioxidant activity than the benchmark antioxidant α-tocopherol (a form of Vitamin E). nih.gov This potent antioxidant capacity of the metabolites, particularly this compound, likely contributes significantly to the cardioprotective benefits observed with carvedilol therapy by preventing oxidative damage and lipid peroxidation in myocardial cells. nih.govoup.com

| Compound | Relative Activity | Note |

|---|---|---|

| Carvedilol | Negligible | - |

| 3-Hydroxycarvedilol | Highest | More potent than α-tocopherol nih.gov |

| This compound | High | More potent than 4'-Hydroxycarvedilol and α-tocopherol nih.gov |

| 4'-Hydroxycarvedilol | Moderate | Superior to BHT (Butylated hydroxytoluene) nih.gov |

Anti-proliferative Effects on Vascular Smooth Muscle Cells

The parent compound, carvedilol, has been shown to possess anti-proliferative effects on vascular smooth muscle cells (VSMCs). mims.comoup.comnih.gov This action is considered beneficial in preventing the vascular remodeling that can occur in response to injury or chronic conditions like hypertension and atherosclerosis. nih.govoup.com Carvedilol inhibits VSMC proliferation induced by various mitogens, including platelet-derived growth factor (PDGF), endothelin-1, and thrombin. oup.comnih.govpnas.org The IC₅₀ for this inhibitory effect on rat aortic VSMCs was found to be approximately 1 µM. nih.gov This effect is not a common feature of all beta-blockers. nih.gov

While the anti-proliferative action is well-documented for carvedilol, the available scientific literature does not provide specific data on whether the this compound metabolite shares this property or to what extent. The research has primarily focused on the parent drug's ability to inhibit VSMC proliferation and migration. ahajournals.orgoup.compnas.org Therefore, the contribution of this compound to the anti-proliferative effects seen with carvedilol administration remains an area for further investigation.

Pharmacokinetic Profile of 5 Hydroxyphenyl Carvedilol

Plasma Concentrations and Exposure Relative to Parent Compound

Following the administration of Carvedilol (B1668590), it is metabolized into several active metabolites, including 5'-Hydroxyphenyl Carvedilol. A consistent finding across pharmacokinetic studies is that the plasma concentrations of these active metabolites are significantly lower than those of the parent compound, Carvedilol. fda.govvulcanchem.com

Research indicates that the plasma levels of active metabolites are typically about one-tenth of those observed for Carvedilol. fda.govfda.gov Some studies specify that metabolite concentrations can be 10 to 50 times lower than that of the parent drug. hres.ca For instance, in a study involving a 6.25 mg oral dose of Carvedilol, the peak plasma concentration (Cmax) for the related metabolite 4'-hydroxyphenyl carvedilol was 2.42 ± 2.07 ng/mL, compared to 21.26 ± 9.23 ng/mL for Carvedilol itself. researchgate.net The area under the curve (AUC), a measure of total drug exposure, for 4'-hydroxyphenyl carvedilol was also approximately ten times lower than for Carvedilol. researchgate.net The pharmacokinetics of these metabolites, including their absorption and distribution, generally mirror those of the parent compound. fda.govfda.gov

Table 1: Comparative Pharmacokinetics of Carvedilol and a Hydroxyphenyl Metabolite Data from a study involving a 6.25 mg oral dose of Carvedilol.

| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |

| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 |

| AUC₀-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 |

| Half-life (t½) (h) | 6.30 ± 1.95 | 6.31 ± 6.45 |

| Source: Eiamart et al., 2022. researchgate.net |

Impact of Drug-Drug Interactions on this compound Levels

The formation of this compound is heavily dependent on the activity of cytochrome P450 (CYP) enzymes. Consequently, medications that inhibit or induce these enzymes can significantly alter the concentration of this metabolite.

The primary pathway for the formation of this compound from Carvedilol is hydroxylation, a process predominantly mediated by the CYP2D6 enzyme. fda.govfda.govkarger.comnih.gov Therefore, drugs that inhibit CYP2D6 can substantially decrease the production of this compound, leading to lower plasma levels of the metabolite and, conversely, higher plasma levels of the parent compound, Carvedilol. karger.com

Studies have demonstrated this interaction with several CYP2D6 inhibitors:

Bupropion: In a study on rats, pre-treatment with the antidepressant Bupropion, a known CYP2D6 inhibitor, led to a significant increase in the plasma concentration of Carvedilol. karger.com This effect is attributed to the inhibition of Carvedilol's metabolism into its hydroxylated metabolites, including this compound. karger.com

Other Potent Inhibitors: A study investigating the effects of Ketoconazole, a potent CYP inhibitor, on Carvedilol pharmacokinetics in rats provides a clear example of this mechanism. Co-administration of Ketoconazole resulted in a drastic decrease in the peak plasma concentrations (Cmax) of both 4'-Hydroxyphenyl Carvedilol (by 39.4%) and this compound (by 45.0%). nih.gov

Table 2: Effect of CYP Inhibitors on Carvedilol Metabolite Levels in Rats

| Inhibitor | Metabolite | % Decrease in Cmax |

| Ketoconazole | 4'-Hydroxyphenyl Carvedilol | 39.4% |

| This compound | 45.0% | |

| Voriconazole (B182144) | This compound | 27.7% |

| Source: Li et al., 2016. nih.gov |

While CYP2D6 is the principal enzyme in the 5'-hydroxylation of Carvedilol, other enzymes also play a role in its metabolism and can influence metabolite levels. fda.govfda.gov These include CYP2C9, CYP3A4, CYP1A2, and CYP2E1. fda.govnih.govnih.gov

Analytical Methods for the Quantification of 5 Hydroxyphenyl Carvedilol

Liquid Chromatography-Based Techniquesresearchgate.netrjptonline.org

Liquid chromatography is the cornerstone for the analysis of 5'-Hydroxyphenyl Carvedilol (B1668590), providing the necessary separation from the parent compound, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most frequently employed techniques, often coupled with highly sensitive detectors. nih.govjocpr.com

HPLC coupled with fluorescence detection (HPLC-FL) offers a sensitive and specific method for the determination of 5'-Hydroxyphenyl Carvedilol. researchgate.net This technique leverages the native fluorescence of the molecule for detection. A method has been developed for the simultaneous determination of the enantiomers of both carvedilol and this compound (5'-HCAR) in human urine. researchgate.net In this method, sample cleanup and concentration are first achieved using solid-phase extraction (SPE). researchgate.net The separation is then performed on a chiral stationary phase, which is essential for resolving the different stereoisomers. researchgate.net

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. researchgate.net A rapid-resolution UPLC-MS/MS method has been developed for the simultaneous determination of carvedilol and its three main metabolites, including 4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, and o-desmethyl-carvedilol, in rat plasma. nih.gov

This technique involves separating the compounds on a sub-2 µm particle column, such as an Acquity BEH C18 column, which allows for rapid analysis times of less than 6 minutes. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.govresearchgate.net Specificity is ensured by monitoring a unique precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which for 5'-HCAR has been identified as m/z 423.0→99.9. researchgate.net

Since carvedilol is administered as a racemic mixture and its metabolism can be stereoselective, the separate analysis of the enantiomers of its metabolites is often necessary. vulcanchem.comscispace.com Chiral analysis of this compound enantiomers has been successfully achieved using HPLC with a specialized chiral stationary phase. researchgate.netrjptonline.org One effective approach utilizes a cellulose-based chiral column (e.g., CHIRALCEL® OD-RH) with a mobile phase consisting of acetonitrile (B52724) and aqueous additives like trifluoroacetic acid and diethylamine (B46881) in a gradient elution. researchgate.net This setup allows for the baseline separation of the S(-) and R(+) enantiomers of 5'-HCAR, enabling their individual quantification. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Application in Pharmacokinetic and Bioequivalence Studiesvulcanchem.comnih.govmedwinpublishers.commedwinpublishers.com

The validated analytical methods for this compound are critical in clinical and preclinical research. They are essential tools in pharmacokinetic studies designed to characterize the absorption, distribution, metabolism, and excretion of carvedilol. vulcanchem.comnih.gov By measuring the concentrations of metabolites like this compound over time, researchers can understand the metabolic pathways and the rate of drug clearance. karger.comfarmaciajournal.com

Method Validation Parameters (Selectivity, Accuracy, Precision, Stability, Limits of Detection and Quantification)nih.govnih.gov

To ensure the reliability of data from pharmacokinetic and bioequivalence studies, the analytical methods must undergo rigorous validation according to regulatory guidelines. scholarsresearchlibrary.comscirp.org This process establishes the method's performance characteristics.

Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous substances in the biological matrix. researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. For this compound, UPLC-MS/MS methods have shown excellent accuracy (within ±11.5% of the nominal value) and intra- and inter-assay precision (coefficient of variation < 11.4%). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For UPLC-MS/MS, the LOQ for this compound can be as low as 0.050 ng/mL in plasma. nih.gov

Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles and storage at room temperature and in a freezer. Studies have confirmed that this compound is stable in rat plasma for at least 24 hours at room temperature and for 89 days at -20 °C and -80 °C. nih.gov

The table below summarizes typical validation parameters for the analysis of this compound.

| Parameter | UPLC-MS/MS Method Findings | HPLC-MS/MS (Confirmation) Findings |

|---|---|---|

| Linearity Range | 0.050 - 10.0 ng/mL nih.gov | 25.0 - 200 ng/mL researchgate.net |

| Accuracy | Within ±11.5% of nominal values nih.gov | -13.2% to 3.77% researchgate.net |

| Precision (%CV) | < 11.4% (Intra- and Inter-assay) nih.gov | < 10.0% (Repeatability and Inter-day) researchgate.net |

| Extraction Recovery | >91% nih.gov | 79.2% - 108% researchgate.net |

| Limit of Quantification (LOQ) | 0.050 ng/mL nih.gov | 14.2 - 24.2 ng/mL researchgate.net |

Use as a Reference Standard in Drug Developmentschd-shimadzu.comartisbiotech.com

The availability of high-purity this compound as a chemical reference standard is indispensable for drug development and analysis. schd-shimadzu.com These standards are used to prepare calibration curves and quality control samples, which are necessary for the accurate quantification of the metabolite in unknown samples. researchgate.net Furthermore, isotopically labeled versions, such as this compound-d5, are often synthesized and used as internal standards in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, further improving the accuracy and precision of the analysis. artisbiotech.combiomall.in

Preclinical and Clinical Research Involving 5 Hydroxyphenyl Carvedilol

In Vitro Studies on Metabolism and Enzyme Inhibition

The formation of 5'-Hydroxyphenyl Carvedilol (B1668590), a primary metabolite of the beta-blocker carvedilol, is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov In vitro studies utilizing human liver microsomes have identified CYP2D6 as the principal enzyme responsible for the 5'-hydroxylation of carvedilol. nih.govnih.govdovepress.com While CYP2D6 plays a major role, some evidence suggests potential contributions from CYP3A4 and CYP2C9 in the formation of this metabolite. nih.govdrugbank.comnih.gov

The metabolism of carvedilol exhibits stereoselectivity, with the S(-) enantiomer being metabolized more rapidly than the R(+) enantiomer. nih.gov However, the same P450 enzymes appear to be involved in the metabolism of both enantiomers. nih.gov

Genetic variations in the CYP2D6 gene can significantly impact the metabolism of carvedilol to 5'-Hydroxyphenyl Carvedilol. dovepress.com In vitro studies on various CYP2D6 allelic variants have shown that many variants exhibit reduced intrinsic clearance values for carvedilol hydroxylation compared to the wild-type enzyme (CYP2D6.1). dovepress.com For instance, the CYP2D6.10 variant, common in Asian populations, demonstrates significantly lower Vmax values for both 4'- and 5'-hydroxylation of carvedilol. dovepress.com This reduced metabolic capacity can lead to higher plasma concentrations of the parent drug in individuals carrying these variants, who are classified as poor metabolizers. nih.govnih.gov

Inhibition studies have further elucidated the role of specific CYP enzymes. The co-incubation of carvedilol with known inhibitors of CYP enzymes in human and rat liver microsomes has demonstrated the potential for drug-drug interactions. For example, apatinib (B926) has been shown to inhibit the formation of this compound in both human and rat liver microsomes. researchgate.net Similarly, antidepressants such as sertraline, fluvoxamine, and bupropion, which are known CYP2D6 inhibitors, have been found to significantly decrease the metabolic rate of carvedilol to its hydroxylated metabolites in rat liver microsomes. scispace.comnih.gov Sertraline was identified as the most potent inhibitor among the three. scispace.comnih.gov

Table 1: Key Cytochrome P450 Enzymes in this compound Formation

| Enzyme | Role in 5'-Hydroxylation | Study Type | Source(s) |

|---|---|---|---|

| CYP2D6 | Primary enzyme responsible | In vitro (human liver microsomes) | nih.govnih.govdovepress.com |

| CYP3A4 | Potential contribution | In vitro (human liver microsomes) | nih.govdrugbank.comnih.gov |

| CYP2C9 | Potential contribution | In vitro (human liver microsomes) | nih.govdrugbank.comnih.gov |

In Vivo Animal Studies (e.g., Rats)

In vivo studies in animal models, particularly rats, have provided valuable insights into the pharmacokinetics and metabolic pathways of carvedilol and the formation of its metabolites, including this compound.

Pharmacokinetic Interaction Studies

Pharmacokinetic studies in rats have demonstrated that the co-administration of carvedilol with inhibitors of CYP enzymes can significantly alter its metabolism and plasma concentrations. For instance, pretreatment with bupropion, a CYP2D6 inhibitor, led to a substantial increase in the plasma exposure of carvedilol in rats. karger.com This was evidenced by higher plasma concentrations, a delayed time to reach maximum concentration, and a prolonged half-life of the parent drug. karger.com These findings are attributed to the inhibition of CYP2D6-mediated metabolism, which is responsible for forming 4'- and this compound. karger.com

Similarly, studies with the antifungal agent ketoconazole, a potent CYP3A4 inhibitor, resulted in a significant increase in the maximum plasma concentration and area under the curve (AUC) of carvedilol in rats. nih.gov Concurrently, the maximum plasma concentrations of the metabolites 4'-hydroxyphenyl carvedilol, this compound, and o-desmethyl carvedilol were drastically decreased. nih.gov Co-administration with voriconazole (B182144) also led to a decrease in the Cmax of 5'-HPC. nih.gov Another study showed that fluvoxamine, a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2D6 and CYP2C9, also increased the AUC of carvedilol in rats, highlighting the potential for drug-drug interactions. farmaciajournal.com

Assessment of Metabolite Formation

Studies investigating the biotransformation of carvedilol in rats have confirmed that hydroxylation is a major metabolic pathway. nih.gov While hydroxylation of the carbazolyl ring was a primary route in rats, the formation of phenyl-ring hydroxylated metabolites like this compound also occurs. nih.gov The administration of carvedilol to rats followed by the detection of glutathione (B108866) (GSH) conjugates in bile provides evidence for the formation of reactive metabolites. nih.gov

Human Studies and Clinical Significance

Human studies have been crucial in understanding the clinical relevance of this compound, particularly in the context of therapeutic drug monitoring and patient safety.

Monitoring Plasma Concentrations in Patients

In humans, this compound is one of the active metabolites of carvedilol. hres.capharmascience.com However, its plasma concentrations are generally about one-tenth of those observed for the parent compound, carvedilol. fda.govquallentpharmaceuticals.com The pharmacokinetics of these active metabolites are reported to be similar to the parent drug. fda.govquallentpharmaceuticals.com

The development of sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of carvedilol and its hydroxylated metabolites, including this compound, in human plasma. vulcanchem.com These methods are essential for pharmacokinetic studies and therapeutic drug monitoring.

Genetic polymorphism of CYP2D6 significantly influences the plasma concentrations of carvedilol and, consequently, its metabolites. Individuals who are poor metabolizers of debrisoquin (a marker for CYP2D6 activity) exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. nih.govnih.gov This leads to a reduced formation of 4'- and this compound in these individuals. nih.gov

Implications for Therapeutic Drug Monitoring and Patient Safety

The variability in carvedilol metabolism due to genetic factors and potential drug-drug interactions underscores the potential utility of therapeutic drug monitoring (TDM). Monitoring plasma concentrations of carvedilol and its active metabolites, such as this compound, could help in personalizing therapy to optimize efficacy and minimize adverse effects.

For instance, in patients who are CYP2D6 poor metabolizers or those taking potent CYP2D6 inhibitors, the reduced formation of hydroxylated metabolites and the resulting higher plasma levels of the parent drug could lead to an increased risk of side effects like dizziness. nih.gov TDM could help identify such patients and guide dose adjustments.

The potential for drug-drug interactions also highlights the importance of considering a patient's complete medication profile when prescribing carvedilol. Co-administration with drugs that inhibit the formation of this compound, such as certain antidepressants or antifungals, may necessitate closer monitoring and potential dose adjustments of carvedilol to ensure patient safety. researchgate.netnih.govfarmaciajournal.com

Q & A

Q. What analytical methods are recommended for simultaneous quantification of carvedilol and 5'-HCAR enantiomers in human urine?

A chiral HPLC-FL method with fluorescence detection (ex: 285 nm, em: 355 nm) using a Chiralpak AD-H column and a mobile phase of acetonitrile/diethylamine/trifluoroacetic acid (95:0.1:0.1, v/v) achieves baseline separation of enantiomers. Validation parameters include linearity (5–500 ng/mL), precision (RSD <5%), and recovery (>90%). Confirmatory analysis via HPLC-ESI-MS/MS ensures specificity .

Q. What enzymatic pathways are responsible for the formation of 5'-HCAR from carvedilol?

CYP2D6 catalyzes the hydroxylation of carvedilol to 5'-HCAR, confirmed via in vitro assays using recombinant CYP2D6 isoforms and human liver microsomes. Kinetic parameters (e.g., Km = 12.3 μM, Vmax = 4.8 pmol/min/pmol CYP) and inhibition studies with quinidine validate this pathway .

Q. What validated chiral separation techniques ensure accurate resolution of 5'-HCAR enantiomers?

Chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases containing chiral selectors like diethylamine enable enantiomer resolution. Validation requires assessing limits of detection (LOD: 1.5 ng/mL), quantitation (LOQ: 5 ng/mL), and stability under storage conditions (-80°C) .

Q. What sample preparation methods are optimal for extracting 5'-HCAR from plasma matrices?

Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (SPE) using C18 cartridges achieves >85% recovery. For urine, liquid-liquid extraction with tert-butyl methyl ether at pH 9.0 is effective .

Q. What quality control measures are critical during method validation for 5'-HCAR quantification?

Include intra-/inter-day accuracy (85–115%), precision (RSD <15%), matrix effect evaluation, and stability tests (freeze-thaw, short-term). Cross-validation with mass spectrometry ensures reliability .

Advanced Research Questions

Q. How should researchers design experiments to investigate enantiomer-specific metabolic effects of 5'-HCAR in vascular smooth muscle cells?

Use GC-MS metabolomic profiling of A7r5 cells incubated with individual enantiomers (10 μM, 24 hrs). Analyze intracellular metabolites (e.g., L-serine, myristic acid) via PCA to identify enantiomer-specific pathways. Normalize data to cell counts and validate with isotopic tracers .

Q. What methodological approaches resolve discrepancies between in vitro metabolic data and clinical PK profiles of 5'-HCAR?

Apply in vitro-in vivo extrapolation (IVIVE) using hepatic clearance models. Population PK analysis (NONMEM) incorporating CYP2D6 genotype data and Bayesian forecasting reconciles interspecies variability and clinical observations .

Q. How can population pharmacokinetic models account for CYP2D6 genetic variability in 5'-HCAR disposition?

Integrate genotyping (e.g., CYP2D6 *3, *4, *5 alleles) into nonlinear mixed-effects models. Covariate analysis identifies poor metabolizers (PMs) with 2-fold higher AUC. Dose adjustments for PMs are guided by Monte Carlo simulations .

Q. What experimental models best characterize the transdermal permeation kinetics of 5'-HCAR?

Franz diffusion cells with excised rat skin assess flux (e.g., 12.8 μg/cm²/hr for ethyl cellulose/PVP matrices). Higuchi kinetics model release profiles, while in vivo studies in hypertensive rats validate sustained plasma levels (AUC0–24 = 71% of oral dose) .

Q. What statistical methods are appropriate for analyzing dose-dependent survival benefits of carvedilol metabolites in heart failure trials?

Cox proportional hazards models analyze mortality risk reduction (e.g., 65% lower hazard ratio for carvedilol vs. placebo). Kaplan-Meier curves with log-rank tests compare survival, stratified by baseline ejection fraction (<35%) .

Q. How do CYP2D6 inhibitors affect 5'-HCAR pharmacokinetics, and how should these interactions be assessed?

In vitro inhibition assays (e.g., quinidine IC50 = 0.1 μM) predict clinical DDIs. Therapeutic drug monitoring in patients on fluoxetine or paroxetine identifies 40–60% increases in 5'-HCAR exposure, necessitating dose reductions .

Q. What integrative approaches combine metabolomic and PK data to elucidate 5'-HCAR's mechanism of action?

Multivariate PLS-DA links plasma 5'-HCAR levels (HPLC-FL) with urinary metabolomic markers (e.g., 5-oxoproline). PK/PD models correlate metabolite AUC with reductions in systolic blood pressure (Δ = 15 mmHg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.